5-(Methylsulfanyl)pent-1-en-3-ol
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Overview
Description
5-(Methylthio)pent-1-en-3-ol is an organic compound with the molecular formula C6H12OS It is characterized by the presence of a methylthio group attached to a pentenol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylthio)pent-1-en-3-ol can be achieved through several methods. One common approach involves the reaction of 1-pentene with methylthiol in the presence of a catalyst. The reaction conditions typically include a temperature range of 50-100°C and a pressure of 1-5 atm. Another method involves the use of 3-pentyn-1-ol as a starting material, which undergoes a thiolation reaction to introduce the methylthio group .
Industrial Production Methods
Industrial production of 5-(Methylthio)pent-1-en-3-ol often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as palladium or platinum is common in these processes to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
5-(Methylthio)pent-1-en-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or thiol derivatives.
Substitution: The methylthio group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
5-(Methylthio)pent-1-en-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique odor profile.
Mechanism of Action
The mechanism of action of 5-(Methylthio)pent-1-en-3-ol involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes involved in sulfur metabolism. The compound may also interact with cellular receptors, influencing signaling pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
1,2-Dihydroxy-5-(methylthio)pent-1-en-3-one: Shares a similar structure but with additional hydroxyl groups.
5-Methylthio-2-selenophenethiol: Contains a selenium atom instead of sulfur, leading to different chemical properties
Uniqueness
5-(Methylthio)pent-1-en-3-ol is unique due to its specific combination of a methylthio group and a pentenol structure.
Properties
Molecular Formula |
C6H12OS |
---|---|
Molecular Weight |
132.23 g/mol |
IUPAC Name |
5-methylsulfanylpent-1-en-3-ol |
InChI |
InChI=1S/C6H12OS/c1-3-6(7)4-5-8-2/h3,6-7H,1,4-5H2,2H3 |
InChI Key |
NLTZQRVDJAZLSZ-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC(C=C)O |
Origin of Product |
United States |
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